molecular formula C28H52N5O5P B1681257 Tenofovir exalidex CAS No. 911208-73-6

Tenofovir exalidex

カタログ番号: B1681257
CAS番号: 911208-73-6
分子量: 569.7 g/mol
InChIキー: SCTJKHUUZLXJIP-RUZDIDTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テノフォビルエキサリデックスは、主にHIVおよびB型肝炎の治療に使用される抗ウイルス薬であるテノフォビルの新規プロドラッグです。 この化合物は、肝臓を標的とすることでテノフォビルの送達と有効性を高めるように設計されており、全身への暴露を減らし、腎臓毒性や骨毒性などの潜在的な副作用を最小限に抑えます .

2. 製法

合成経路および反応条件: テノフォビルエキサリデックスの合成には、テノフォビルを脂質部分と結合させて、その生物学的利用能を向上させ、標的組織への浸透を促進させる工程が含まれます。 このプロセスは通常、次の手順を含みます。

工業生産方法: テノフォビルエキサリデックスの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、効率性、費用対効果、および規制基準への準拠のために最適化されています。 主要な手順には、次のものが含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir exalidex involves the conjugation of tenofovir with a lipid moiety to improve its bioavailability and target tissue penetration. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:

化学反応の分析

反応の種類: テノフォビルエキサリデックスは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

テノフォビルエキサリデックスには、以下を含むいくつかの科学研究への応用があります。

    化学: プロドラッグ設計と肝臓標的型薬物送達システムの研究におけるモデル化合物として使用されています。

    生物学: ウイルス複製への影響と免疫応答の調節について調査されています。

    医学: 主にHIVおよびB型肝炎の治療における可能性について研究されています。

    産業: 高度な抗ウイルス療法と薬物送達技術の開発に使用されています

科学的研究の応用

Clinical Trials and Efficacy

  • Phase IIa Trials : ContraVir Pharmaceuticals has reported promising results from ongoing Phase IIa clinical trials evaluating TXL in treatment-naïve patients with chronic HBV infection. The trial involved 84 participants who received escalating doses of TXL (5mg to 200mg), with initial findings indicating increased antiviral activity at the highest doses, particularly 100mg .
  • Comparison with Tenofovir Disoproxil Fumarate : In early studies, TXL was compared with tenofovir disoproxil fumarate (TDF), a standard treatment for HBV. Results indicated that patients receiving the highest dose of TXL exhibited greater reductions in viral load compared to those on TDF, suggesting a potentially superior efficacy profile for TXL .
  • Safety Profile : The safety assessments conducted during these trials have shown that TXL is well-tolerated, with no serious adverse events reported. This safety profile is particularly important given the renal toxicity associated with other tenofovir formulations .

Studies on Absorption and Metabolism

  • Pharmacokinetic Studies : A Phase 1 pharmacokinetic study evaluated the absorption rates of various formulations of TXL in healthy subjects. The study aimed to compare new formulations against a reference formulation to determine optimal dosing strategies .
  • Bioavailability : Early pharmacokinetic analyses suggest that TXL allows for once-daily dosing due to its favorable absorption characteristics and sustained release profile, which contrasts with the more frequent dosing required for TDF .

Case-Control Studies

Recent case-control studies have explored cumulative tenofovir exposure among patients co-infected with HIV and HBV. These studies highlighted that patients on TDF exhibited varying levels of tenofovir diphosphate in their blood, correlating with their viral suppression status. Such findings underscore the importance of optimizing antiviral therapy for co-infected patients and suggest that TXL may offer improved outcomes due to its enhanced liver targeting .

Development of Analogues

Research into analogues of this compound has revealed promising derivatives that maintain potent antiviral activity while exhibiting improved hepatic stability and reduced toxicity profiles. These developments are critical for advancing therapeutic options against both HIV and HBV infections .

Summary Table: Key Findings on this compound

Aspect Details
Drug Class Prodrug of Tenofovir
Indication Treatment of Hepatitis B Virus (HBV)
Clinical Trial Phase Phase IIa
Dosage Range Tested 5mg to 200mg
Key Findings Increased antiviral activity at higher doses; well-tolerated
Mechanism Liver-targeting structure; reduced systemic exposure
Safety Profile No serious adverse events reported
Comparative Efficacy Higher viral load reduction compared to TDF at equivalent doses

作用機序

テノフォビルエキサリデックスは、肝臓を標的とすることでその効果を発揮します。肝臓で加水分解され、活性型テノフォビルを放出します。 活性型テノフォビルは、HIVとB型肝炎ウイルスにおけるウイルス複製に不可欠な逆転写酵素を阻害します。 この阻害により、ウイルスDNAの合成が阻止され、ウイルス量の増加と感染の進行が抑制されます .

分子標的と経路:

6. 類似の化合物との比較

テノフォビルエキサリデックスは、次のような他の類似化合物と比較されます。

独自性:

類似の化合物:

テノフォビルエキサリデックスは、抗ウイルス療法における大きな進歩を表しており、HIVとB型肝炎の治療のための、安全性和有効性のプロファイルが向上した有望な選択肢を提供します。

類似化合物との比較

Tenofovir exalidex represents a significant advancement in antiviral therapy, offering a promising option for the treatment of HIV and hepatitis B with improved safety and efficacy profiles.

生物活性

Tenofovir exalidex (TXL), also known as CMX-157, is a lipid-conjugated prodrug of tenofovir, developed to enhance the pharmacokinetic (PK) profile and biological activity of tenofovir against viral infections, particularly hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound aims to improve tissue penetration and reduce systemic toxicity compared to traditional tenofovir formulations like tenofovir disoproxil fumarate (TDF).

TXL functions by leveraging lipid uptake mechanisms, which facilitate its absorption and enhance its concentration in liver cells, the primary site for HBV replication. Once inside the cells, TXL is metabolized into its active form, tenofovir diphosphate, which inhibits viral replication by competing with natural substrates for incorporation into viral DNA during transcription processes for both HIV and HBV .

Pharmacokinetics

The PK profile of TXL is characterized by:

  • Enhanced Bioavailability : TXL exhibits improved oral bioavailability compared to TDF due to its lipid conjugation, which aids in cellular uptake.
  • Lower Systemic Exposure : TXL results in lower plasma concentrations of active drug, which correlates with reduced nephrotoxicity and bone density loss compared to TDF .
  • Hepatic Stability : TXL demonstrates robust stability in hepatic environments, allowing for sustained antiviral activity without rapid metabolism that could lead to toxicity .

Comparative Efficacy

In comparative studies, TXL has shown promising results against HBV with minimal side effects. It has been reported to achieve effective viral suppression while maintaining a safer profile regarding renal function and bone health compared to TDF. In clinical trials, TXL was found to have a higher concentration in liver cells while producing lower systemic levels of tenofovir .

Case Studies

  • Phase 1 PK Study : A study evaluated the pharmacokinetic profile of TXL in healthy subjects. Participants received various formulations of TXL, demonstrating its safety and tolerability while confirming its enhanced absorption characteristics compared to standard formulations .
  • Hepatitis B Treatment : In a clinical setting, TXL was administered to patients with chronic HBV infection. Results indicated significant reductions in viral load with fewer adverse effects related to kidney function and bone density compared to TDF treatments .

Data Table: Summary of Key Findings

Study/TrialFocusKey Findings
Phase 1 PK StudyPharmacokineticsConfirmed enhanced absorption and safety profile of TXL in healthy subjects.
Hepatitis B TreatmentEfficacySignificant viral load reduction with lower systemic exposure; reduced nephrotoxicity.
Comparative Analysis with TDFSafetyTXL exhibited less impact on bone mineral density and renal function than TDF .

特性

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJKHUUZLXJIP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911208-73-6
Record name HDP-Tenofovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir exalidex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENOFOVIR EXALIDEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir exalidex
Reactant of Route 2
Tenofovir exalidex
Reactant of Route 3
Reactant of Route 3
Tenofovir exalidex
Reactant of Route 4
Tenofovir exalidex
Reactant of Route 5
Reactant of Route 5
Tenofovir exalidex
Reactant of Route 6
Reactant of Route 6
Tenofovir exalidex

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。